4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with fluorobenzaldehyde in the presence of an ethoxy group. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation process .
Chemical Reactions Analysis
4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly in targeting protein kinases involved in cancer and other diseases.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular pathways, leading to therapeutic effects. The inhibition of kinase activity is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
Comparison with Similar Compounds
4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound is also a kinase inhibitor but differs in its structural framework and specific kinase targets.
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a different core structure, offering distinct biological activities and therapeutic potential.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications.
Properties
CAS No. |
897362-22-0 |
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Molecular Formula |
C15H13FN4O |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
4-ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H13FN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H2,17,19,20) |
InChI Key |
LGWYGLPTWDCIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Origin of Product |
United States |
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